Thiorphan Disulfide
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Overview
Description
Thiorphan Disulfide is an impurity of Racecadotril . It is a peptidyl thiourea derivative that has a high affinity for acetylcholine receptors . It inhibits the binding of acetylcholine to these receptors, leading to reduced muscle contraction . Thiorphan Disulfide may also be an inhibitor of ion channels and ligands for cell surface receptors .
Synthesis Analysis
Thiorphan Disulfide can be synthesized through an electrolytic approach based on a microfluidic reactor . This method is proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators . The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts .
Molecular Structure Analysis
The molecular weight of Thiorphan Disulfide is 504.62 . Its chemical formula is C24H28N2O6S2 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .
Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction . The free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .
Physical And Chemical Properties Analysis
The chemical formula of Thiorphan Disulfide is C24H28N2O6S2 . Its molecular weight is 504.62 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .
Scientific Research Applications
Stimulus-Responsive Soft Materials
Disulfide-based materials, particularly polymers, are used in the creation of soft and self-assembling materials. The interconversion of thiol and disulfide groups in these materials initiates stimulus-responses and/or self-healing for both biomedical and non-biomedical applications .
Drug Delivery Systems
The stimulus-responsive behavior of disulfide-based materials makes them ideal for use in drug delivery systems. The reactivity of these materials can be influenced by various stimuli such as light, heat, mechanical force, and changes in pH or redox state .
Self-Healing Materials
Thiol and disulfide groups can be incorporated into polymers to produce self-healing materials. These materials can repair themselves when damaged, extending their lifespan and reducing the need for replacement .
Degradable Polyolefins
Disulfide bonds are dynamic covalent bonds that can be cleaved and reformed upon chemical stimulus. This property has been exploited in the synthesis of degradable polyolefins, which are a type of polymer .
Biomolecular Engineering
Disulfide bonds are essential for protein folding and stabilization of tertiary structures. They are widely used in biomolecular engineering .
Synthesis of Fluorescent Molecules
Disulfide-containing diol fluorescent molecules have been synthesized from 2,2′-dithiobisbenzoic acid (DTSA) with glycol (EG), 1,4-butanediol (BDO) or 1,6-hexanediol (HDO) via esterification .
Mechanism of Action
Target of Action
Thiorphan Disulfide primarily targets Neprilysin , also known as membrane metalloendopeptidase . Neprilysin is an enzyme that plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion in the body .
Mode of Action
Thiorphan Disulfide acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, Thiorphan Disulfide prevents the degradation of endogenous enkephalins, thereby increasing their availability in the body . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
It is known that the inhibition of neprilysin leads to an increase in the levels of endogenous enkephalins . These peptides are involved in various physiological processes, including pain modulation and emotional responses .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Thiorphan Disulfide’s action primarily involve the modulation of enkephalin levels in the body. By inhibiting Neprilysin, Thiorphan Disulfide prevents the degradation of these peptides, leading to their increased availability . This can result in enhanced analgesic effects and reduced withdrawal symptoms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHBJQCOYUZBCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiorphan Disulfide | |
CAS RN |
123658-06-0 |
Source
|
Record name | Thiorphan disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIORPHAN DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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